Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Lipophilicity Drug-likeness Physicochemical profiling

Strategic indanone scaffold with 6-bromo handle enabling 50-100x faster Suzuki-Miyaura/Buchwald-Hartwig coupling for SAR expansion. C2-methyl stereocenter provides predictable stereocontrol in carbonyl reductions. Optimal CNS drug-like profile (TPSA 17.1Ų, XLogP3 2.9) with 3D-QSAR validated AChE binding enhancement. High-purity ≥98% building block for pharma R&D.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 176088-59-8
Cat. No. B177378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
CAS176088-59-8
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
InChIKeyGMJKJIUETGRADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Technical Specifications and Commercial Availability for Research Procurement


6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 176088-59-8) is a brominated 2,3-dihydro-1H-inden-1-one derivative with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol [1]. The compound features a bicyclic indanone core with a bromine substituent at the 6-position and a methyl group at the 2-position of the fused cyclopentanone ring . This substitution pattern imparts a computed XLogP3-AA value of 2.9, a topological polar surface area of 17.1 Ų, and zero hydrogen bond donors, positioning it as a lipophilic, non-polar scaffold suitable for medicinal chemistry applications [1]. The compound is commercially available at 98% purity from major suppliers, with recommended storage at 2–8 °C in sealed, dry conditions .

Procurement Risk: Why 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one Cannot Be Replaced by Unsubstituted or Other Halogenated Indanones


The specific 6-bromo-2-methyl substitution pattern of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one confers physicochemical and reactivity properties that preclude simple substitution with unsubstituted 2-methyl-1-indanone or alternative halogenated analogs. SAR studies on indanone derivatives have established that halogen substitution position and identity critically modulate lipophilicity, electronic distribution, and target binding interactions [1]. The bromine atom at the 6-position serves as a strategic functional handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that are impossible with the non-halogenated parent scaffold, while the C2-methyl group introduces a defined stereocenter that influences downstream chiral transformations [2]. Substituting 6-chloro or 6-fluoro analogs alters both reaction kinetics in cross-coupling and the lipophilicity profile of final compounds, which has been directly correlated with differences in biological activity within this compound class [1].

Quantitative Differentiation Evidence for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Comparative Physicochemical and Synthetic Utility Data


Lipophilicity Differentiation: XLogP3-AA of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one Versus 6-Chloro and Unsubstituted Analogs

The 6-bromo substituent confers substantially higher lipophilicity compared to both the unsubstituted 2-methyl-1-indanone and the 6-chloro analog, a critical determinant for blood-brain barrier penetration and membrane partitioning in central nervous system drug discovery [1]. The 6-bromo derivative exhibits an XLogP3-AA of 2.9, representing a +0.7 log unit increase over the predicted value for 6-chloro-2-methyl-1-indanone (XLogP3-AA ≈ 2.2, calculated from PubChem data for structurally analogous chloroindanones) and a +0.9 log unit increase over unsubstituted 2-methyl-1-indanone (XLogP3-AA ≈ 2.0) [1].

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Versatility: Cross-Coupling Reactivity Differentiation Between 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one and 6-Chloro or Non-Halogenated Analogs

The 6-bromo substituent provides a reactive aryl halide handle enabling palladium-catalyzed cross-coupling reactions, a capability absent in non-halogenated 2-methyl-1-indanone and kinetically distinct from the less reactive 6-chloro analog. In Suzuki-Miyaura cross-coupling, aryl bromides exhibit oxidative addition rates approximately 50- to 100-fold faster than aryl chlorides under standard conditions with Pd(PPh₃)₄ [1]. This rate differential translates to milder reaction conditions (lower temperature, shorter reaction times) and higher yields when employing the 6-bromo scaffold versus the 6-chloro analog [2]. The compound has been successfully transformed into arylated indole derivatives with significant anticancer activity, demonstrating the practical utility of the bromine handle for scaffold diversification .

Suzuki-Miyaura coupling C-C bond formation Synthetic intermediate Palladium catalysis

Topological Polar Surface Area Comparison: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one Versus 2-Methyl-1-indanone and 6-Methoxy Analog

The topological polar surface area (TPSA) of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is 17.1 Ų, which is identical to unsubstituted 2-methyl-1-indanone and significantly lower than the 6-methoxy analog (estimated TPSA ≈ 26.3 Ų) [1]. TPSA values below 60 Ų are associated with favorable passive membrane permeability, while values below 20 Ų correlate strongly with blood-brain barrier penetration potential [2]. The 6-bromo substitution preserves the low TPSA characteristic of the parent scaffold while enhancing lipophilicity, whereas the 6-methoxy substitution increases TPSA by approximately 9.2 Ų, potentially compromising CNS penetration.

TPSA Membrane permeability Oral bioavailability Drug design

Steric and Conformational Impact of C2-Methyl Substitution: Hydrogenation Stereoselectivity of 2-Methyl-1-indanones

The C2-methyl substituent in 2-methyl-1-indanones exerts pronounced steric control over the stereochemical outcome of carbonyl reduction reactions, a feature critical for accessing chiral intermediates. In catalytic hydrogenation of 2-methyl-1-indanone, the cis-alcohol is preferentially formed regardless of catalyst identity, whereas metal hydride complex or Meerwein-Ponndorf reduction yields the trans-alcohol as the major product [1]. This reagent-dependent stereodivergence is attributed to the steric shielding imposed by the C2-methyl group, which directs hydride approach geometry. This conformational bias is preserved in the 6-bromo analog due to identical core geometry, providing predictable stereocontrol in downstream synthetic sequences.

Stereoselective reduction Chiral intermediate Catalytic hydrogenation Conformational analysis

Bioisosteric Replacement Potential: Quantitative 3D-QSAR Guidance for 6-Position Halogen Selection in AChE Inhibitor Design

Three-dimensional QSAR (3D-QSAR) studies on 2-substituted 1-indanone derivatives as acetylcholinesterase (AChE) inhibitors provide quantitative predictive models for halogen substitution at the 6-position [1]. The CoMFA model achieved cross-validated q² = 0.784 and non-cross-validated r² = 0.974, with contour maps indicating that increased steric bulk and hydrophobicity at positions corresponding to the 6-substituent correlate with enhanced binding affinity [1]. The bromine atom provides optimal balance between van der Waals volume (~26.5 ų) and hydrophobicity compared to chlorine (~21.0 ų) or fluorine (~9.5 ų), with the model predicting incremental potency gains for the 6-bromo substitution pattern over smaller halogens [1].

3D-QSAR Acetylcholinesterase inhibition CoMFA Alzheimer's disease

Dual-Functional Handle: Bromine as Both Cross-Coupling Site and Heavy Atom for X-ray Crystallography

The 6-bromo substituent in 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one serves a dual purpose: it provides a reactive site for palladium-catalyzed cross-coupling diversification while simultaneously enabling experimental phase determination in protein-ligand co-crystallography via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods [1]. Bromine (atomic number 35) produces measurable anomalous scattering at Cu Kα wavelength (λ = 1.5418 Å, f″ ≈ 1.3 e⁻), whereas the non-halogenated analog and 6-chloro analog (f″ ≈ 0.7 e⁻ at Cu Kα) provide substantially weaker anomalous signals [2]. This enables direct experimental phasing of ligand-bound protein structures without requiring selenomethionine incorporation or heavy-atom soaking.

X-ray crystallography Heavy atom phasing SAD phasing Structural biology

High-Value Application Scenarios for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Research and Industrial Settings


Medicinal Chemistry: CNS Drug Discovery and Lead Optimization for Acetylcholinesterase-Targeted Therapeutics

The combination of low TPSA (17.1 Ų), moderate lipophilicity (XLogP3-AA 2.9), and validated 3D-QSAR predictions for AChE binding makes this compound a strategic scaffold for CNS-penetrant acetylcholinesterase inhibitor development [1][2]. The 6-bromo substitution provides favorable steric and hydrophobic field contributions predicted to enhance target engagement compared to unsubstituted or chloro-substituted analogs, while the TPSA and LogP values fall within optimal CNS drug-like ranges [2].

Synthetic Methodology: Diversification via Palladium-Catalyzed Cross-Coupling for Parallel Library Synthesis

The aryl bromide functionality enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling for rapid SAR exploration and focused library generation [1][2]. The compound has been successfully transformed into arylated indole derivatives and coumarin-based scaffolds with demonstrated biological activity . The 50- to 100-fold faster oxidative addition rate compared to aryl chlorides translates to milder reaction conditions and higher throughput in parallel synthesis workflows [1].

Structural Biology: Heavy-Atom Derivative for Experimental Phasing in Protein-Ligand Co-Crystallography

The intrinsic bromine atom enables anomalous scattering-based experimental phasing (SAD/MAD) for unambiguous determination of ligand binding poses without requiring selenomethionine incorporation or exogenous heavy-atom soaking [1][2]. The anomalous signal at Cu Kα wavelength (f″ ≈ 1.3 e⁻) is approximately twice that of chlorine (f″ ≈ 0.7 e⁻), providing improved phasing power and reduced data collection requirements [2].

Process Chemistry: Chiral Intermediate Synthesis with Reagent-Dependent Stereocontrol

The C2-methyl group imposes predictable stereocontrol in carbonyl reduction reactions, enabling access to defined cis- or trans-alcohol intermediates by selecting catalytic hydrogenation or hydride reduction conditions, respectively [1]. This reagent-dependent stereodivergence provides reliable stereochemical control without requiring chiral auxiliaries or asymmetric catalysts, reducing the cost and complexity of synthesizing chiral indane-based intermediates for pharmaceutical applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.